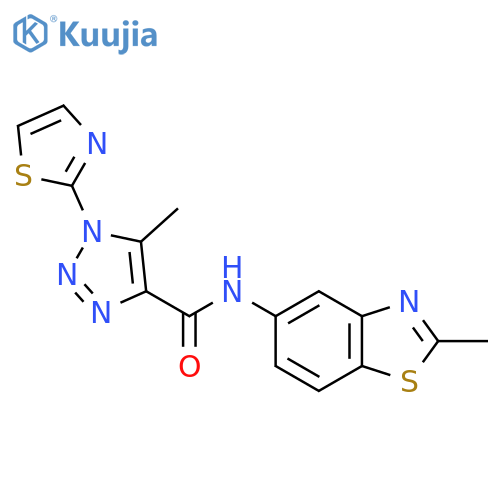Cas no 1251565-85-1 (5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide)

1251565-85-1 structure
商品名:5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- AKOS024530164
- VU0530408-1
- 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
- 1251565-85-1
- F6042-0214
-
- インチ: 1S/C15H12N6OS2/c1-8-13(19-20-21(8)15-16-5-6-23-15)14(22)18-10-3-4-12-11(7-10)17-9(2)24-12/h3-7H,1-2H3,(H,18,22)
- InChIKey: JSDJJALNDHQJDV-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC2C=C(C=CC1=2)NC(C1=C(C)N(C2=NC=CS2)N=N1)=O
計算された属性
- せいみつぶんしりょう: 356.05140137g/mol
- どういたいしつりょう: 356.05140137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 483
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 142Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6042-0214-10mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-5μmol |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-20μmol |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-1mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-50mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-5mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-20mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-3mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-10μmol |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6042-0214-40mg |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
1251565-85-1 | 40mg |
$140.0 | 2023-09-09 |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
5. Water
1251565-85-1 (5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
